Methyl N-(2,4-dichlorophenyl)carbamate physical and chemical properties
Methyl N-(2,4-dichlorophenyl)carbamate physical and chemical properties
An In-Depth Technical Guide to Methyl N-(2,4-dichlorophenyl)carbamate
Introduction and Strategic Overview
Methyl N-(2,4-dichlorophenyl)carbamate (CAS No. 2621-67-2) is a substituted aromatic carbamate derivative.[1][2] Carbamates as a chemical class are esters of carbamic acid and are recognized for their broad utility and diverse biological activities. While some carbamates are developed as therapeutic agents, many, particularly N-methyl carbamates, are potent insecticides.[3][4] Their primary mechanism of action involves the inhibition of the acetylcholinesterase (AChE) enzyme, a critical component in nerve signal transmission.[5][6]
This technical guide provides a comprehensive analysis of the core physical, chemical, and biological properties of Methyl N-(2,4-dichlorophenyl)carbamate. It is intended for researchers and professionals in drug development, agrochemical synthesis, and analytical science who require a detailed understanding of this compound's characteristics, from its molecular properties and synthesis to its biological mechanism and analytical quantification. We will delve into the causality behind experimental choices, ensuring that the presented methodologies are robust and self-validating.
PART 1: Core Physicochemical and Structural Properties
A foundational understanding of a compound's physical properties is paramount for its application in any experimental setting, dictating its handling, solubility, and behavior in various matrices.
Compound Identification
| Identifier | Value | Source |
| IUPAC Name | methyl N-(2,4-dichlorophenyl)carbamate | [1][7] |
| CAS Number | 2621-67-2 | [1][2] |
| Molecular Formula | C₈H₇Cl₂NO₂ | [7] |
| SMILES | COC(=O)Nc1c(Cl)cc(Cl)cc1 | [1][7] |
| InChIKey | UPPOJFBMUSCZEV-UHFFFAOYSA-N | [7] |
| PubChem CID | 5058330 | [1][7] |
Quantitative Physicochemical Data
The following table summarizes key computed and, where available, experimental properties. These values are crucial for designing synthesis, purification, and analytical protocols.
| Property | Value | Notes |
| Molecular Weight | 220.05 g/mol | Computed by PubChem.[8] |
| Monoisotopic Mass | 218.98538 Da | Computed by PubChem.[7] |
| Predicted XlogP | 2.6 | A measure of lipophilicity, suggesting moderate solubility in organic solvents.[7] |
| Appearance | White crystalline solid (typical for related compounds) | Based on general properties of similar carbamates.[9] |
| GHS Hazard Symbol | GHS07 (Exclamation mark) | Indicates potential for skin/eye irritation or other hazards.[1] |
PART 2: Synthesis and Chemical Reactivity
The synthesis of carbamates can be approached through several well-established routes. The choice of pathway often depends on the availability and reactivity of starting materials, desired yield, and scalability.
Primary Synthesis Pathway: Isocyanate-Alcohol Reaction
The most direct and common method for synthesizing N-aryl carbamates is the reaction of an aryl isocyanate with an alcohol. For Methyl N-(2,4-dichlorophenyl)carbamate, this involves the nucleophilic attack of methanol on the electrophilic carbon of 2,4-dichlorophenyl isocyanate. This reaction is typically high-yielding and proceeds under mild conditions.
Caption: Synthesis via Isocyanate Intermediate.
Alternative Synthesis: Modified Hofmann Rearrangement
An alternative route involves a modified Hofmann rearrangement of a primary amide (2,4-dichlorobenzamide). In the presence of an oxidant like sodium hypochlorite and a strong base on a solid support (e.g., KF/Al₂O₃), the amide rearranges to an isocyanate intermediate. This intermediate is then trapped in situ by methanol to yield the final carbamate product.[10] This method avoids the direct handling of potentially hazardous isocyanates.
Detailed Experimental Protocol: Synthesis from Isocyanate
This protocol is adapted from general procedures for carbamate synthesis.[11]
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichlorophenyl isocyanate (1.0 eq) dissolved in anhydrous toluene (5 mL per gram of isocyanate).
-
Reagent Addition: Slowly add anhydrous methanol (1.2 eq) to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction Conditions: Heat the reaction mixture to 50-60°C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the isocyanate starting material is consumed. The disappearance of the characteristic isocyanate peak (~2250-2275 cm⁻¹) in the IR spectrum is a key indicator of reaction completion.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield the pure Methyl N-(2,4-dichlorophenyl)carbamate as a solid.
-
Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Chemical Reactivity
As an ester of carbamic acid, the primary reactivity involves the carbamate linkage.
-
Hydrolysis: The compound can undergo hydrolysis, particularly under basic or acidic conditions, to yield 2,4-dichloroaniline, methanol, and carbon dioxide. The rate of hydrolysis is a key factor in its environmental persistence.[12]
-
Reactivity with Nucleophiles: The carbonyl carbon is electrophilic and can be attacked by strong nucleophiles.
PART 3: Mechanism of Action and Biological Significance
The biological activity of N-methyl carbamates is predominantly linked to their function as anticholinesterase agents.
Inhibition of Acetylcholinesterase (AChE)
The insecticidal mechanism of action is identical to that of organophosphates: the inhibition of acetylcholinesterase.[5] AChE is the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in synaptic clefts, terminating the nerve signal.
-
Binding: The carbamate molecule acts as a substrate mimic for AChE.
-
Carbamylation: It reacts with the serine hydroxyl group in the active site of the enzyme, leading to a carbamylated enzyme.
-
Inhibition: This carbamylated enzyme is much more stable and hydrolyzes significantly slower than the acetylated enzyme formed with ACh.
-
ACh Accumulation: The inhibition of AChE leads to an accumulation of acetylcholine in the synapse, causing continuous nerve stimulation, which results in paralysis and death of the insect.[3][13]
A crucial distinction from organophosphates is that the carbamylation of AChE is reversible .[4][13] The enzyme can be regenerated more rapidly, which generally makes carbamate poisoning of shorter duration and presents a wider margin between symptom-producing and lethal doses in non-target organisms.[6][13]
Caption: Mechanism of Acetylcholinesterase Inhibition.
PART 4: Analytical Methodologies
Accurate quantification of carbamates is essential for residue analysis in environmental and food samples, as well as for quality control in manufacturing.
Primary Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): This is the most common and robust technique for carbamate analysis. Due to the lack of a strong chromophore in many carbamates, detection often requires post-column derivatization. The carbamate is hydrolyzed post-separation, and the resulting methylamine is reacted with o-phthalaldehyde (OPA) and a mercaptan to form a highly fluorescent derivative, which can be detected with high sensitivity.[14][15][16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Direct GC analysis can be challenging due to the thermal instability of many N-methyl carbamates.[14] Therefore, a derivatization step to produce more stable and volatile compounds is often necessary before analysis. However, with modern injection techniques and optimized conditions, direct analysis is sometimes possible.
Workflow: QuEChERS Sample Preparation and HPLC-FLD Analysis
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[15]
Caption: QuEChERS and HPLC-FLD Analytical Workflow.
Protocol: Sample Preparation using QuEChERS
This protocol is based on established methods for carbamate analysis in food.[15]
-
Sample Weighing: Weigh 15 g of a homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 15 mL of 1% acetic acid in acetonitrile. Shake vigorously. Add the appropriate QuEChERS extraction salt packet (e.g., 6.0 g MgSO₄ and 1.5 g sodium acetate) and shake vigorously for 1 minute.
-
Phase Separation: Centrifuge the tube for 1-2 minutes to separate the organic and aqueous layers.
-
Dispersive SPE Cleanup: Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent to remove organic acids and C18 to remove fats. Shake for 2 minutes.
-
Final Preparation: Centrifuge for 1-2 minutes. Filter the supernatant through a 0.45 µm filter into an autosampler vial for HPLC analysis.
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: Key vibrational stretches for carbamates include the N-H stretch (around 3300-3400 cm⁻¹), the C=O (urethane) stretch (around 1700-1730 cm⁻¹), and C-O stretching (around 1200-1250 cm⁻¹).[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons on the dichlorophenyl ring, the N-H proton (often a broad singlet), and the methyl ester protons (a singlet around 3.7 ppm).[18] ¹³C NMR would show a signal for the carbonyl carbon around 150-160 ppm.
PART 5: Safety, Handling, and Storage
Proper handling of Methyl N-(2,4-dichlorophenyl)carbamate is crucial to ensure laboratory safety.
GHS Hazard Information
-
Classification: The compound is generally classified with the GHS07 pictogram, indicating it can cause less serious health effects.[1] Related compounds are classified as causing serious eye irritation and are suspected of causing cancer.
-
Hazard Statements:
-
H319: Causes serious eye irritation.[19]
-
H351: Suspected of causing cancer.
-
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[20]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Handling and Storage
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[21] Avoid generation of dust. Avoid contact with skin, eyes, and clothing.[20]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[21] Store locked up.
-
First Aid:
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methyl N-(3,4-dichlorophenyl)carbamate. PubChem, National Center for Biotechnology Information. [Link]
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Methyl n-(2,4-dichlorophenyl)carbamate (C8H7Cl2NO2). PubChemLite. [Link]
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2,4-DICHLOROPHENYL N-METHYLCARBAMATE — Chemical Substance Information. NextSDS. [Link]
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Swep. Wikipedia. [Link]
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Paper : - Pesticide Chemistry Carbamates. AgriMoon. [Link]
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Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 6 Carbamates. U.S. Environmental Protection Agency. [Link]
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Supporting Information. The Royal Society of Chemistry. [Link]
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Safety Data Sheet. Angene Chemical. [Link]
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Organic Carbamates in Drug Design and Medicinal Chemistry. National Center for Biotechnology Information. [Link]
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Carbamate Toxicity. StatPearls, National Center for Biotechnology Information. [Link]
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Carbamate pesticides: a general introduction (EHC 64, 1986). INCHEM. [Link]
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Determination of N-methylcarbamates in Foods. Central European Journal of Public Health. [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
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